1-[2,2-Dimethyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone
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Overview
Description
1-[2,2-Dimethyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a unique structure with a 1,3,4-oxadiazole ring, which is known for its stability and reactivity.
Preparation Methods
The synthesis of 1-[2,2-Dimethyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone typically involves the reaction of hydrazonoyl halides with appropriate reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired oxadiazole derivative, which can be further purified and characterized using techniques such as NMR, IR, and MS.
Chemical Reactions Analysis
1-[2,2-Dimethyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[2,2-Dimethyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The oxadiazole ring can also participate in various biochemical pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives such as 1,3,4-thiadiazoles and 1,3,4-triazoles. These compounds share the heterocyclic ring structure but differ in their substituents and specific biological activities. For example:
1,3,4-Thiadiazoles: Known for their antimicrobial and anti-inflammatory properties.
1,3,4-Triazoles: Widely used in antifungal and anticancer therapies. The unique combination of the oxadiazole ring with the specific substituents in 1-[2,2-Dimethyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone contributes to its distinct chemical and biological properties.
Properties
CAS No. |
577990-91-1 |
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Molecular Formula |
C13H15N3O4 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
1-[2,2-dimethyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C13H15N3O4/c1-8-5-6-10(7-11(8)16(18)19)12-14-15(9(2)17)13(3,4)20-12/h5-7H,1-4H3 |
InChI Key |
MQTHLODMWLPNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(O2)(C)C)C(=O)C)[N+](=O)[O-] |
solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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